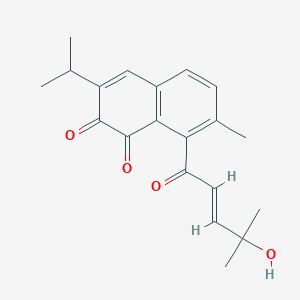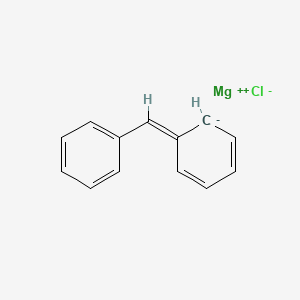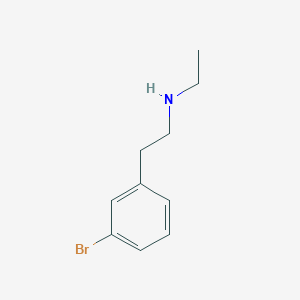
3-bromo-N-ethylBenzeneethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-ethylBenzeneethanamine is an organic compound with the molecular formula C10H14BrN. It is a derivative of benzeneethanamine, where a bromine atom is substituted at the third position of the benzene ring, and an ethyl group is attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-ethylBenzeneethanamine typically involves the bromination of benzeneethanamine derivatives. One common method is the bromination of N-ethylbenzeneethanamine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under light . The reaction proceeds via a radical mechanism, where the bromine radical substitutes a hydrogen atom on the benzene ring at the third position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and bromine concentration, is essential for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-ethylBenzeneethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding phenols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding de-brominated amine.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination under light.
Hydroxide ions: Used for nucleophilic substitution to form phenols.
Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
Phenols: Formed from nucleophilic substitution reactions.
Ketones and Carboxylic Acids: Formed from oxidation reactions.
De-brominated Amines: Formed from reduction reactions.
Scientific Research Applications
3-bromo-N-ethylBenzeneethanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-bromo-N-ethylBenzeneethanamine involves its interaction with specific molecular targets and pathways. The bromine atom’s presence can influence the compound’s reactivity and binding affinity to various biological molecules. The ethyl group attached to the nitrogen atom can affect the compound’s solubility and distribution within biological systems. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-methylBenzeneethanamine: Similar structure but with a methyl group instead of an ethyl group.
3-chloro-N-ethylBenzeneethanamine: Similar structure but with a chlorine atom instead of a bromine atom.
N-ethylBenzeneethanamine: Lacks the bromine substitution on the benzene ring
Uniqueness
3-bromo-N-ethylBenzeneethanamine is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological interactions compared to its analogs. The bromine atom can participate in specific halogen bonding interactions, influencing the compound’s binding affinity and selectivity towards biological targets .
Properties
Molecular Formula |
C10H14BrN |
|---|---|
Molecular Weight |
228.13 g/mol |
IUPAC Name |
2-(3-bromophenyl)-N-ethylethanamine |
InChI |
InChI=1S/C10H14BrN/c1-2-12-7-6-9-4-3-5-10(11)8-9/h3-5,8,12H,2,6-7H2,1H3 |
InChI Key |
XMJPFHUHXYNXDE-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


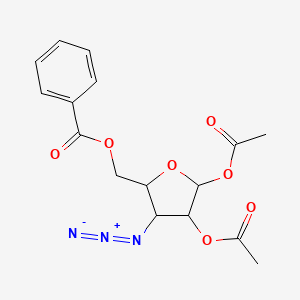
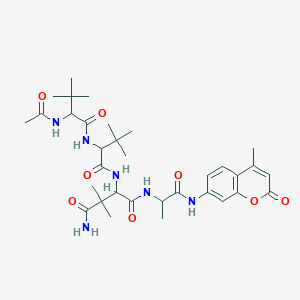
![methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate](/img/structure/B15094106.png)
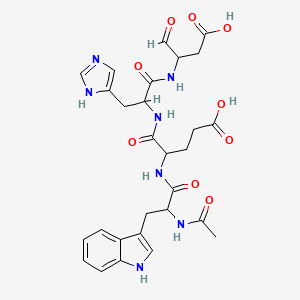
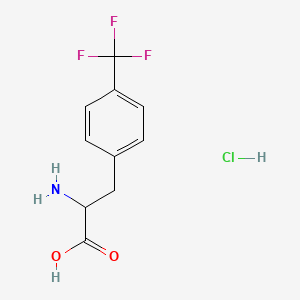
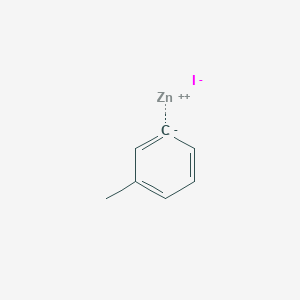
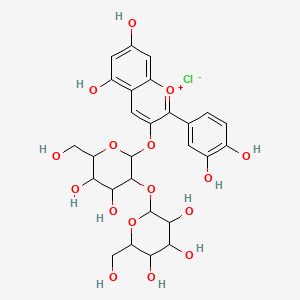
![[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonamide](/img/structure/B15094142.png)
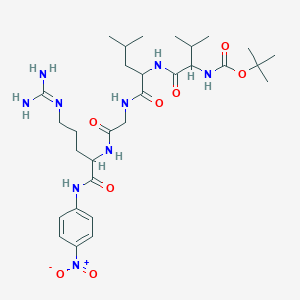
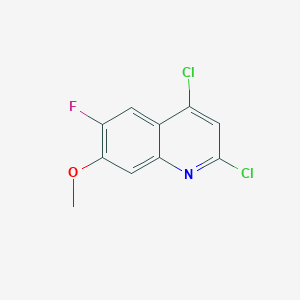
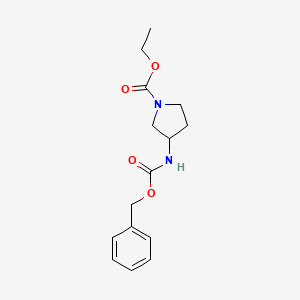
![2-Azaspiro[4.4]nonan-7-amine](/img/structure/B15094168.png)
